molecular formula C10H7N3O3 B15195978 5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 6952-82-5

5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B15195978
CAS No.: 6952-82-5
M. Wt: 217.18 g/mol
InChI Key: SQEAVQAOXZQSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyridine ring attached to a pyrimidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 3-pyridinecarboxaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidines.

Scientific Research Applications

5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that the compound can interact with various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of a pyridine ring and a pyrimidine ring connected by a methylene bridge. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6952-82-5

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)4-6-2-1-3-11-5-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

SQEAVQAOXZQSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.